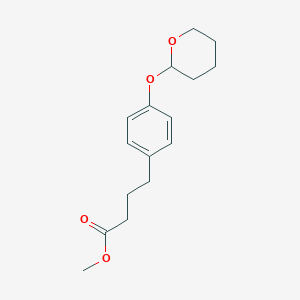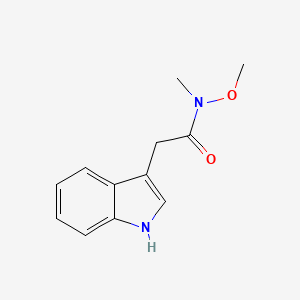
N-méthoxy-N-méthylacétamide de 2-(1H-indol-3-YL)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it’s known by .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Chimie médicinale : agents antiviraux et anticancéreux
Les dérivés de l'indole, comme le N-méthoxy-N-méthylacétamide de 2-(1H-indol-3-YL), ont été étudiés pour leur potentiel en tant qu'agents antiviraux et anticancéreux. Leur structure permet une interaction avec diverses cibles biologiques, inhibant potentiellement la réplication des virus ou la croissance des cellules cancéreuses .
Biochimie : Inhibition enzymatique
En biochimie, ce composé peut servir d'inhibiteur pour des enzymes spécifiques. En se liant aux sites actifs des enzymes, il peut moduler les voies biochimiques, ce qui est crucial pour comprendre les mécanismes des maladies et développer de nouvelles thérapies .
Pharmacologie : Développement de médicaments
Les applications pharmacologiques des dérivés de l'indole comprennent le développement de médicaments pour traiter un éventail de pathologies. Leurs effets modulateurs sur les récepteurs et les canaux ioniques en font des candidats précieux pour la recherche pharmaceutique .
Chimie organique : Synthèse de molécules complexes
Les chimistes organiciens utilisent les dérivés de l'indole comme blocs de construction pour synthétiser des molécules complexes. Leur réactivité et leur polyvalence permettent la construction d'entités chimiques diverses avec des applications potentielles dans diverses industries .
Biologie moléculaire : Sondes moléculaires
En biologie moléculaire, des composés comme le N-méthoxy-N-méthylacétamide de 2-(1H-indol-3-YL) peuvent être utilisés comme sondes moléculaires. Ils peuvent aider à suivre ou à quantifier les processus biologiques, tels que les interactions protéiques ou l'expression génique .
Génie chimique : Optimisation des processus
En génie chimique, la synthèse et l'application de ce composé peuvent conduire à l'optimisation des processus. La compréhension de ses propriétés peut améliorer l'efficacité des réactions chimiques et la production de matériaux .
Mécanisme D'action
Target of Action
Indole derivatives, which include 2-(1h-indol-3-yl)-n-methoxy-n-methylacetamide, have been found to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can inhibit the replication of certain viruses .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide may affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
The presence of certain groups attached to the aryl ring in indole derivatives can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable . This suggests that 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide may have good bioavailability.
Result of Action
Indole derivatives have been shown to inhibit the replication of certain viruses , suggesting that 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide may have similar effects.
Action Environment
The structure of indole derivatives can be influenced by the reaction environment, which can affect the formation of certain compounds . This suggests that the action of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide may also be influenced by environmental factors.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives are known to induce profound alterations in consciousness, with potential beneficial long-term effects on mental health and well-being . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A related compound, 2-(1H-indol-3-yl)acetonitrile, has been shown to exhibit high fluorescence quantum yield and good thermal stability .
Metabolic Pathways
Gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Transport and Distribution
The transport and distribution of indole derivatives can be influenced by various factors, including transporters or binding proteins .
Subcellular Localization
The subcellular localization of indole derivatives can affect their activity or function .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14(16-2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWIEBDIWCQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CNC2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2575958.png)
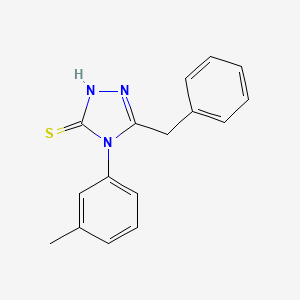
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)
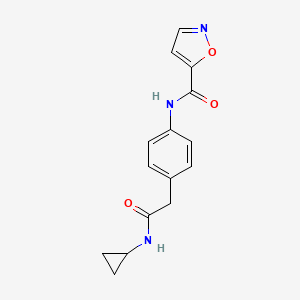
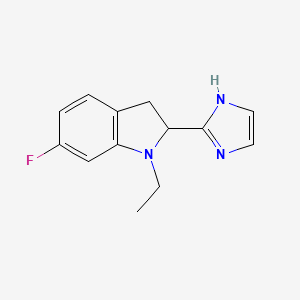
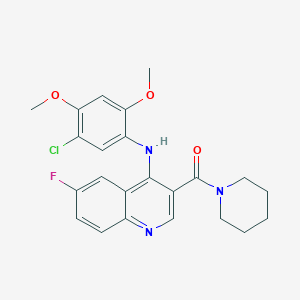
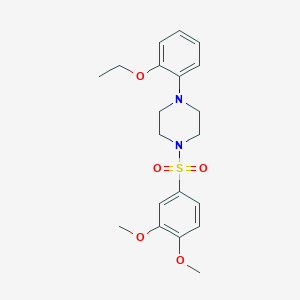
![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)

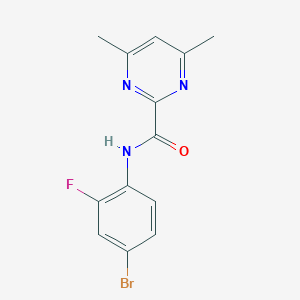
![5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2575975.png)
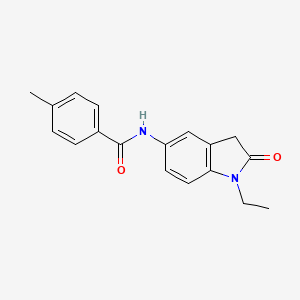
![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)
